molecular formula C27H46O2 B12690410 Arachidyl benzoate CAS No. 103098-99-3

Arachidyl benzoate

Cat. No.: B12690410
CAS No.: 103098-99-3
M. Wt: 402.7 g/mol
InChI Key: ZOXDMWXCEJSYMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arachidyl benzoate is a synthetic ester compound formed from arachidyl alcohol and benzoic acid. This long-chain ester is of interest in research and development sectors, particularly in material science and industrial chemistry for investigating properties like lubrication and stability. In cosmetic science, esters with similar structures are known to function as emollients and texture enhancers, contributing to the sensory profile and stability of formulations . Researchers may explore this compound for its potential as a non-greasy emollient or a carrier solvent in various systems. This product is intended for laboratory research and development purposes only. It is not for diagnostic or therapeutic use, nor for ingestion or personal consumer application. Specific toxicological data and full safety information should be reviewed in the Safety Data Sheet (SDS) prior to use.

Properties

CAS No.

103098-99-3

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

IUPAC Name

icosyl benzoate

InChI

InChI=1S/C27H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-29-27(28)26-23-20-19-21-24-26/h19-21,23-24H,2-18,22,25H2,1H3

InChI Key

ZOXDMWXCEJSYMY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1

Origin of Product

United States

Fundamental Principles of Ester Chemistry and Benzoate Derivatives

Theoretical Framework of Esterification Reactions

Esterification is the general term for the formation of an ester. One of the most common methods is the Fischer-Speier esterification, or Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.org This reaction is a reversible equilibrium. masterorganicchemistry.comorganic-chemistry.orgmasterorganicchemistry.com To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This can be accomplished by using an excess of one of the reactants (typically the alcohol) or by removing water as it is formed. organic-chemistry.orglibretexts.org

The Fischer esterification is a classic example of an acid-catalyzed reaction. wikipedia.org The mechanism involves several distinct, reversible steps: wikipedia.orgmasterorganicchemistry.com

Protonation of the Carbonyl Oxygen : The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). organic-chemistry.orglibretexts.orgresearchgate.net This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The nucleophilic oxygen atom of the alcohol attacks the activated carbonyl carbon. wikipedia.orgresearchgate.net This addition forms a tetrahedral intermediate, specifically an oxonium ion. wikipedia.orgmasterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. wikipedia.orgmasterorganicchemistry.com This tautomeric shift results in the formation of a good leaving group: water. masterorganicchemistry.comorganic-chemistry.org

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. wikipedia.orgmasterorganicchemistry.com

Deprotonation : The resulting protonated ester is deprotonated, typically by a base such as a water molecule or the conjugate base of the acid catalyst, to yield the final ester product and regenerate the acid catalyst. wikipedia.orgmasterorganicchemistry.com

This entire process, from protonation to deprotonation, is sometimes abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com The reverse of this reaction is acid-catalyzed ester hydrolysis. masterorganicchemistry.comlibretexts.orgchemistrysteps.com

The formation of esters from carboxylic acids is a type of nucleophilic acyl substitution reaction. uomustansiriyah.edu.iqopenstax.org This class of reactions is characteristic of carboxylic acid derivatives, including acid chlorides, anhydrides, and amides. openstax.orgyoutube.com The general pathway involves a nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate. libretexts.orgopenstax.orgyoutube.com Unlike nucleophilic addition reactions seen with aldehydes and ketones, this intermediate is not simply protonated. openstax.org Instead, it collapses and expels a leaving group, resulting in the substitution of the original acyl group's substituent with the nucleophile. openstax.org

In the context of Fischer esterification, the alcohol acts as the nucleophile and the hydroxyl (-OH) group of the carboxylic acid is ultimately the leaving group (as water, after protonation). chemistrysteps.com The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution varies. Acid chlorides are highly reactive, while amides are the least reactive. openstax.org Esters fall in the middle of this reactivity scale. libretexts.orguomustansiriyah.edu.iq This reactivity hierarchy dictates that a more reactive derivative can be converted into a less reactive one, but the reverse is generally not feasible without specific reagents or conditions. openstax.org

Acid-Catalyzed Reaction Mechanisms

Role of Benzoate (B1203000) Esters in Organic Synthesis and Material Science

Benzoate esters, characterized by the presence of a benzoate group attached to an alkyl or aryl chain, are a significant class of compounds with diverse applications. chemicalbook.com Benzoic acid itself is a key raw material for producing these esters. google.com

In organic synthesis, benzoate esters serve as versatile intermediates. ontosight.airesearchgate.net They are used in the synthesis of fine chemicals and pharmaceuticals. chemicalbook.comresearchgate.net The ester group can be modified through various reactions. For example, they can be hydrolyzed back to benzoic acid and an alcohol, reduced to alcohols or aldehydes, or reacted with Grignard reagents to form tertiary alcohols. libretexts.orglibretexts.org

In material science, benzoate esters are widely used as plasticizers, particularly for polymers like PVC, to increase their flexibility and durability. google.comgoogle.com Their compatibility with numerous polymer systems allows them to be used to achieve a variety of desired material properties. google.com They also find use as solvents for cellulose (B213188) esters, ethers, and synthetic resins. atamanchemicals.com Certain benzoate esters are employed in paint strippers and as components in waterborne coatings. oecd.org Their properties, such as contributing to improved tear strength and rebound in polymers, make them valuable in manufacturing products like printing rolls and gaskets. google.com

Arachidyl benzoate itself, an ester of a long-chain fatty alcohol, is noted for its properties as an emollient, film-former, and conditioner, making it useful in cosmetic and personal care formulations. google.comontosight.ai

Chemical Compound Data

Below are tables detailing the properties of the primary chemical compounds discussed in this article.

Synthetic Methodologies for Arachidyl Benzoate

Conventional Esterification Routes

The most common method for producing arachidyl benzoate (B1203000) is through the direct esterification of its constituent acid and alcohol. This process, while straightforward, is subject to equilibrium limitations, necessitating strategies to drive the reaction towards the product side.

Direct Condensation of Benzoic Acid and Arachidyl Alcohol

The direct condensation of benzoic acid and arachidyl alcohol (1-eicosanol) is a well-established method for synthesizing arachidyl benzoate. ontosight.aigoogle.com This reaction involves the combination of the carboxylic acid and the long-chain fatty alcohol, typically in the presence of a catalyst, to form the ester and water as a byproduct. chemicalbook.com The fundamental reaction can be represented as:

C₆H₅COOH (Benzoic Acid) + C₂₀H₄₁OH (Arachidyl Alcohol) ⇌ C₆H₅COOC₂₀H₄₁ (this compound) + H₂O

This equilibrium reaction requires the removal of water to achieve high yields of the ester product. ntnu.edu.tw Various techniques, such as azeotropic distillation with a suitable solvent like toluene, are often employed to drive the reaction to completion. rsc.org The direct esterification method is applicable to a wide range of carboxylic acids and alcohols, making it a versatile route for the synthesis of various esters. ntnu.edu.twtandfonline.com

Optimization of Reaction Conditions and Stoichiometry

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include temperature, reaction time, and the molar ratio of reactants. chemicalbook.com

For instance, in similar esterification reactions, increasing the temperature can significantly increase the reaction rate and product yield, although excessively high temperatures may lead to side reactions. researchgate.netajol.info The stoichiometry of the reactants also plays a critical role. While an equimolar ratio of acid to alcohol is the theoretical ideal, in practice, using an excess of one reactant, often the less expensive one, can shift the equilibrium towards the product side. ntnu.edu.tw However, the goal for an ideal esterification is to use a strict 1:1 ratio to be more atom-efficient. ntnu.edu.tw

The choice of solvent, if any, and the method for water removal are also important considerations. Solvent-free conditions are often preferred from an environmental and economic perspective. ijstr.orgrsc.org Techniques like using a Dean-Stark apparatus for azeotropic water removal are common in laboratory and industrial settings. rsc.org The optimization process often involves a systematic study of these variables to find the most efficient and cost-effective protocol.

Catalyst Systems in this compound Synthesis

Brønsted acids are proton donors and are commonly used as catalysts in esterification reactions. rsc.orgnih.gov They function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Commonly used Brønsted acid catalysts include sulfuric acid (H₂SO₄), phosphoric acid (H₃PO₄), and p-toluenesulfonic acid (p-TSA). chemicalbook.commdpi.com These catalysts are effective in promoting the reaction; however, they can be corrosive, difficult to separate from the reaction mixture, and may lead to the formation of byproducts. mdpi.com More advanced Brønsted acid catalysts, such as those with enhanced strength or those immobilized on solid supports, have been developed to address these issues. rsc.orgrsc.org For example, a sustainable chitosan-derived magnetic solid acid catalyst incorporated with Brønsted acid sites has been synthesized for esterification-related reactions. biofueljournal.com

Table 1: Comparison of Common Brønsted Acid Catalysts in Esterification

CatalystAdvantagesDisadvantages
Sulfuric AcidHigh catalytic activity, low cost. chemicalbook.commdpi.comCorrosive, difficult to separate, can cause side reactions. mdpi.com
Phosphoric AcidLess corrosive than sulfuric acid. mdpi.comLower catalytic activity compared to sulfuric acid.
p-Toluenesulfonic AcidSolid, easier to handle than liquid acids. mdpi.comCan be expensive, requires removal after reaction.
Supported Brønsted AcidsEasy to separate and recycle, less corrosive. rsc.orgMay have lower catalytic activity than homogeneous counterparts.

This table provides a general comparison of Brønsted acid catalysts used in esterification reactions.

Lewis acids, which are electron-pair acceptors, also serve as effective catalysts for esterification. rsc.orgrsc.org They activate the carboxylic acid by coordinating to the carbonyl oxygen, which, similar to protonation by a Brønsted acid, increases the electrophilicity of the carbonyl carbon.

Examples of Lewis acid catalysts include metal salts such as tin(IV) compounds and titanium(IV) alkoxides. ntnu.edu.tw More recently, designer Lewis acids with bulky ligands have been developed to offer greater selectivity in organic synthesis. rsc.org Air-stable organometallic Lewis acids are also being explored for their practicality and ease of use. rsc.orgbeilstein-journals.org Germanium-based Lewis acids, for instance, have shown potential in various catalytic reactions. uwo.ca

Table 2: Examples of Lewis Acid Catalysts Used in Esterification

CatalystKey Features
Tin(IV) CompoundsEffective but can be hazardous. ntnu.edu.tw
Titanium(IV) AlkoxidesShow good activity and versatility for various substrates. ntnu.edu.tw
Bulky Aluminum ReagentsOffer high selectivity due to sterically hindered ligands. rsc.org
Bisboron ComplexesCan be designed to be air-stable and practical for synthesis. beilstein-journals.org
Bis(catecholato)germanesEmerging class of highly Lewis acidic catalysts. uwo.ca

This table highlights some examples of Lewis acid catalysts and their general characteristics in the context of esterification.

Heterogeneous catalysts exist in a different phase from the reactants, which is typically a solid catalyst in a liquid reaction mixture. savemyexams.comcademix.org This property offers significant advantages in terms of catalyst separation, recovery, and reusability, contributing to more environmentally friendly and cost-effective processes. cademix.org

Examples of heterogeneous catalysts used in esterification include:

Supported Metal Oxides: Metal oxides like zirconia and titania, often supported on materials like silica (B1680970) or alumina, can exhibit strong acidic properties and are effective catalysts. mdpi.commdpi.com Iron-supported zirconium/titanium solid acid catalysts have been shown to be effective for the synthesis of methyl benzoates. mdpi.com

Zeolites and Clays: Materials like Montmorillonite K10, a type of clay, can be activated to become solid acid catalysts for solvent-free esterification reactions. ijstr.org Zeolites are also widely used due to their shape selectivity and inexpensive nature. researchgate.net

Heteropolyacids: These are complex proton acids that can be used as catalysts, often supported on a solid material to create a heterogeneous system with high acidity. mdpi.com

Functionalized Resins: Ion-exchange resins with sulfonic acid groups are effective solid acid catalysts for both esterification and transesterification. researchgate.net

Metal-Organic Frameworks (MOFs): These are crystalline materials with well-defined porous structures that can be designed to have catalytic sites, offering high selectivity. mdpi.com

The development of novel heterogeneous catalysts, including those based on nanomaterials, continues to be an active area of research, aiming to overcome the limitations of traditional homogeneous systems. researchgate.net

Green Catalysts (e.g., Ionic Liquids, Deep Eutectic Solvents)

The synthesis of benzoate esters, including this compound, is increasingly benefiting from the application of green catalysts designed to minimize environmental impact. Deep Eutectic Solvents (DESs) have emerged as a promising class of such catalysts. researchgate.netuni-regensburg.de DESs are mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD) that form a eutectic with a melting point lower than the individual components. uni-regensburg.descispace.com Their advantages include low cost, ease of preparation, biodegradability, and low toxicity. researchgate.netscispace.com

In the context of producing this compound, a DES could serve as both a catalyst and a solvent for the esterification reaction between benzoic acid and arachidyl alcohol. Research on the esterification of benzoic acid with various other alcohols using acidic DESs has demonstrated high conversion rates. scispace.com For instance, a DES formed from p-toluene sulfonic acid (p-TSA) as the HBD and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) as the HBA has shown high catalytic activity. scispace.com Studies using a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid have also proven effective for esterification. researchgate.net

The reaction conditions are crucial for optimizing yield. Key parameters include reaction temperature, the molar ratio of the acid to the alcohol, and catalyst loading. researchgate.net Research on similar long-chain esters has shown that these systems can achieve high conversion percentages, indicating a viable green pathway for this compound synthesis. scispace.com

Table 1: Performance of Deep Eutectic Solvents in Benzoic Acid Esterification This table presents findings from studies on various alcohols, which can be extrapolated to the synthesis of this compound.

Alcohol Reactant DES Components (HBA/HBD) Temp. (°C) Conversion of Benzoic Acid (%) Reference
Ethanol Benzyl tri-ethyl ammonium chloride / p-Toluene sulfonic acid 75 88.3 scispace.com
Butanol Benzyl tri-ethyl ammonium chloride / p-Toluene sulfonic acid 75 87.8 scispace.com
Hexanol Benzyl tri-ethyl ammonium chloride / p-Toluene sulfonic acid 75 67.5 scispace.com
Cetyl alcohol Choline chloride / p-Toluene sulfonic acid 70 99.1 researchgate.net

Advanced Synthetic Approaches for Benzoate Esters

Beyond direct catalysis, advanced synthetic methods are being developed for the production of benzoate esters, offering novel efficiencies and capabilities.

Electrochemical Synthesis Pathways

Electrochemical synthesis represents a modern approach to chemical reactions, utilizing electricity to drive transformations. gre.ac.uk This method can offer mild reaction conditions and avoids the need for external chemical oxidants. acs.org For benzoate ester synthesis, electrochemical methods can be applied in several ways.

One reported method involves the synthesis of carboxylic esters from N-alkoxyamides via constant current electrolysis. acs.org This process uses n-Bu4NI (TBAI) as both a redox catalyst and a supporting electrolyte, generating nitrogen as a benign byproduct. acs.org Another approach focuses on the electrochemical reduction of benzoic acid esters themselves, using water as a hydrogen source to produce benzyl alcohols. rsc.org

Bio-Catalytic and Microbial Synthesis of Benzoate Precursors

Biocatalysis offers a sustainable and highly selective route for producing chemical precursors. nih.gov For this compound, the key precursor, benzoic acid, can be synthesized using engineered microorganisms. researchgate.net Strains of Pseudomonas taiwanensis and Escherichia coli have been metabolically engineered to produce benzoic acid from renewable feedstocks like L-phenylalanine or glucose. researchgate.netresearchgate.net

Recent research has demonstrated the synthesis of benzoic acid from L-phenylalanine with approximately 90% conversion using an artificial enzymatic cascade. researchgate.net Fed-batch fermentation of engineered E. coli has yielded up to 2.37 g/L of benzoic acid from glucose. researchgate.net This bio-derived benzoic acid can then be used in a subsequent esterification step with arachidyl alcohol.

Furthermore, enzymes, particularly lipases, are used as biocatalysts for the esterification or transesterification step itself. researchgate.netunife.it For example, immobilized Candida antarctica lipase (B570770) (Novozym 435) is highly effective in catalyzing the transesterification of methyl benzoate with various alcohols to produce the corresponding benzoate esters. researchgate.net This combination of microbial precursor synthesis and enzymatic esterification represents a fully "green" pathway to alkyl benzoates.

Table 2: Microbial Production of Benzoic Acid Precursor

Microbial Host Precursor Feedstock Pathway Final Titer (Concentration) Reference
Pseudomonas taiwanensis L-phenylalanine Artificial enzymatic cascade ~90% conversion of 100 mM feed researchgate.net
E. coli Glucose Engineered β-oxidation pathway 2.37 g/L researchgate.net
Streptomyces maritimus Not specified (wild type) Native pathway 460 mg/L researchgate.net

Multi-Step Synthetic Strategies for Substituted Benzoates

While this compound itself can be formed in a single esterification step, the synthesis of more complex, substituted benzoate esters requires multi-step strategies. eurekaselect.comnih.gov These strategies are crucial for creating functionalized molecules where specific groups are required at particular positions on the benzoate ring. rsc.org

A representative multi-step process can involve the sequential modification of a starting aromatic compound. For example, the synthesis of ethyl 4-bromo-3-(bromomethyl)benzoate involves the initial bromination of ethyl 4-methylbenzoate using N-bromosuccinimide (NBS) and a radical initiator, followed by purification. This demonstrates how functional groups can be precisely added to the benzene (B151609) ring before or after the ester is formed.

Another complex strategy involves the coupling of arynes with substituted benzoates to create polycyclic structures like xanthones and acridones. nih.gov In one such process, a benzoate is coupled with an aryne in a tandem reaction involving intermolecular nucleophilic coupling followed by intramolecular electrophilic cyclization. nih.gov These multi-step approaches provide the versatility needed to create a wide array of specialized benzoate derivatives for advanced applications. eurekaselect.com

Industrial Scale-Up Considerations for Alkyl Benzoate Production

Transitioning the synthesis of alkyl benzoates like this compound from the laboratory to an industrial scale involves significant challenges and requires careful planning. rebuildmanufacturing.comuab.cat Key considerations include process safety, equipment selection, quality control, and supply chain management. rebuildmanufacturing.comniir.org

The primary manufacturing process for C12-C15 alkyl benzoates, which are chemically similar to this compound, is the esterification of benzoic acid with the corresponding long-chain alcohols. niir.org Scaling this process requires moving from laboratory glassware to large-scale reaction vessels capable of handling the required temperatures and pressures. uab.catniir.org

Downstream processing is equally critical. Distillation columns are necessary to purify the final product by removing unreacted raw materials and byproducts. niir.org Efficient cooling systems are also essential for managing reaction temperatures and for cooling the final product before storage. niir.org A thorough Process Hazard Analysis (PHA) must be conducted to identify and mitigate risks associated with handling large quantities of chemicals at an industrial scale. rebuildmanufacturing.com Furthermore, a techno-economic assessment is vital to ensure the process is profitable, considering factors like catalyst cost, reusability, energy consumption, and raw material sourcing. unife.it

Table 3: Key Considerations for Industrial Scale-Up of Alkyl Benzoate Production

Area of Consideration Key Factors Description Reference
Process & Equipment Reaction Vessels, Distillation Columns, Cooling Systems Must be appropriately sized and made of materials resistant to process conditions. Efficient purification and temperature control are critical for product quality. niir.org
Safety & Regulation Process Hazard Analysis (PHA), Regulatory Compliance (OSHA, EPA) Increased volumes and reaction rates intensify operational risks. Compliance with safety and environmental regulations is mandatory. rebuildmanufacturing.com
Quality Control In-line Monitoring, Batch Testing Rigorous quality control practices must be implemented at all stages, from raw materials to the final packaged product, to ensure consistency and efficacy. niir.org
Supply Chain Raw Material Sourcing, Supplier Agreements Securing a stable and consistent supply of high-quality benzoic acid and arachidyl alcohol is essential to prevent production delays. rebuildmanufacturing.com
Economic Feasibility Catalyst Reusability, Energy Consumption, Cycle Times An economic analysis is needed to ensure profitability, focusing on optimizing reaction conditions and minimizing operational costs. unife.it

Advanced Characterization Techniques for Arachidyl Benzoate Structure and Purity

Spectroscopic Methods for Molecular Structure Elucidation

Spectroscopic techniques are instrumental in determining the molecular structure of Arachidyl benzoate (B1203000) by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In proton NMR, the chemical shifts of the hydrogen atoms in Arachidyl benzoate would be predicted to appear in distinct regions. The aromatic protons of the benzoate group would typically resonate in the downfield region, approximately between 7.4 and 8.1 ppm. The protons of the methylene (B1212753) group directly attached to the ester oxygen (-OCH₂-) would appear further downfield than the other methylene protons of the arachidyl chain due to the deshielding effect of the oxygen atom, likely in the range of 4.3 ppm. The numerous methylene groups within the long alkyl chain would produce a large, overlapping signal in the upfield region, around 1.2-1.7 ppm. The terminal methyl group (-CH₃) of the arachidyl chain would exhibit a characteristic signal at the most upfield position, typically around 0.9 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments within the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, generally appearing in the range of 165-175 ppm. The aromatic carbons of the benzoate ring would show signals between approximately 128 and 133 ppm. oregonstate.edu The carbon of the methylene group attached to the ester oxygen (-OCH₂-) would be found around 65 ppm. The carbons of the long alkyl chain would resonate in the upfield region, typically between 14 and 32 ppm, with the terminal methyl carbon appearing at the most upfield position (~14 ppm). oregonstate.edu

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below:

Group Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic (C₆H₅)7.4 - 8.1128 - 133
Carbonyl (C=O)-165 - 175
Methylene (ester, -OCH₂-)~ 4.3~ 65
Methylene (chain, -(CH₂)₁₈-)1.2 - 1.722 - 32
Methyl (-CH₃)~ 0.9~ 14

This table presents predicted values and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" unique to the compound.

FTIR Spectroscopy: The FTIR spectrum of this compound is characterized by several key absorption bands. A strong, prominent peak corresponding to the C=O stretching vibration of the ester group is expected around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester linkage would appear in the region of 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the long alkyl chain will be observed just below 3000 cm⁻¹ (typically around 2850-2960 cm⁻¹). The bending vibrations of the CH₂ and CH₃ groups will be present in the 1450-1470 cm⁻¹ region. researchgate.netsurfacesciencewestern.commdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. surfacesciencewestern.com It is particularly sensitive to non-polar bonds. surfacesciencewestern.com For this compound, the symmetric stretching of the aromatic ring would give a strong Raman signal. The C-C stretching vibrations within the long alkyl chain would also be observable. Raman spectroscopy can be a powerful tool for studying the conformational order of the alkyl chains in the solid state. mdpi.comspectroscopyonline.comazom.com

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. ucdavis.edu Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing esters like this compound. nih.govsciex.com

In an ESI-MS experiment, this compound (molar mass: 402.7 g/mol ) would likely be detected as a protonated molecule [M+H]⁺ with an m/z of approximately 403.7 or as a sodium adduct [M+Na]⁺ with an m/z of around 425.7. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural confirmation. Common fragmentation pathways for esters include the cleavage of the ester bond, which would result in fragment ions corresponding to the benzoic acid moiety and the arachidyl alkyl chain. nih.gov Specifically, prominent peaks at m/z 105, corresponding to the benzoyl cation, and m/z 123 are often observed in the mass spectra of benzoates. nih.gov

UV/Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. nih.gov The chromophore in this compound is the benzoate group. Benzoic acid and its esters typically exhibit two main absorption bands in the UV region. rsc.org An intense band, often referred to as the B-band, appears around 230 nm, and a less intense, broader band, the C-band, is observed around 270-280 nm. rsc.org The exact position and intensity of these bands can be influenced by the solvent used for the analysis. nih.govuzh.ch This technique is particularly useful for quantitative analysis due to the relationship between absorbance and concentration as described by the Beer-Lambert law. nih.gov

Mass Spectrometry (MS) (e.g., ESI-MS)

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comuhu-ciqso.es

For a crystalline compound like this compound, single-crystal X-ray diffraction (SCXRD) can provide an unambiguous determination of its molecular structure. uhu-ciqso.esfzu.czrsc.org This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. fzu.cz The positions and intensities of the diffracted X-rays are used to calculate the electron density map of the molecule, from which the precise coordinates of each atom can be determined. fzu.cz This allows for the accurate measurement of bond lengths, bond angles, and torsion angles. Furthermore, SCXRD reveals how the molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces that govern the solid-state structure. mdpi.comresearchgate.net

Powder X-ray Diffraction for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive technique for characterizing solid materials. americanpharmaceuticalreview.com It provides detailed information about the atomic and molecular structure of a crystal, including its phase, purity, and degree of crystallinity. americanpharmaceuticalreview.comcdri.res.in The technique works by irradiating a powdered sample with X-rays and measuring the intensity of the scattered beams at various angles. americanpharmaceuticalreview.com Crystalline materials produce a unique diffraction pattern of sharp peaks, which acts as a "fingerprint" for that specific solid form, while amorphous materials yield a broad halo with no distinct peaks. americanpharmaceuticalreview.comresearchgate.net

For this compound, a long-chain fatty alcohol ester, PXRD is crucial for identifying its solid-state form. The arrangement of its long hydrocarbon chains and benzoate groups in the solid state can lead to different crystalline arrangements, known as polymorphs. mdpi.com Polymorphism can significantly impact physical properties such as melting point and solubility. PXRD analysis allows for the identification and differentiation of these potential polymorphic forms. mdpi.comresearchgate.net Furthermore, it serves as a quality control tool to ensure batch-to-batch consistency and to confirm the absence of crystalline impurities. americanpharmaceuticalreview.commdpi.com An analysis can distinguish between a highly ordered crystalline structure and a disordered amorphous state. researchgate.net

Below is an illustrative table representing hypothetical data that could be obtained from a PXRD analysis of a crystalline form of this compound.

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
5.516.05100
11.08.0445
16.55.3760
22.04.0485
23.53.7830

Thermal Analysis and Transition Studies

Thermal analysis techniques are essential for understanding how a material's properties change with temperature. For a compound like this compound, these methods reveal critical information about its melting behavior, thermal stability, and decomposition profile.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a widely used thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. innovatechlabs.comresearchgate.net It provides quantitative and qualitative data on physical and chemical changes involving heat absorption (endothermic processes) or heat release (exothermic processes). researchgate.netscribd.com This makes it an excellent tool for determining melting points, glass transitions, crystallization events, and purity. innovatechlabs.com

In the analysis of this compound, DSC is used to precisely determine its melting point and the associated enthalpy of fusion. The sharpness of the melting peak can provide an indication of the sample's purity. Broad peaks may suggest the presence of impurities or a mixture of different solid forms. DSC can also identify other thermal events, such as polymorphic transitions, where the material changes from one crystalline form to another upon heating or cooling. osti.gov These transitions are critical as different polymorphs can have distinct physical properties.

The following table presents example data from a DSC analysis of this compound, highlighting key thermal transitions.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Melt48.551.2185.4Endothermic transition corresponding to the melting of the crystalline solid.
Crystallization45.042.8-180.2Exothermic transition observed upon cooling from the melt.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This technique is primarily used to determine a material's thermal stability and its composition by observing mass loss associated with processes like decomposition, oxidation, or the loss of volatiles such as moisture. torontech.com The resulting TGA curve plots mass percentage against temperature, showing the temperature ranges where the material is stable and where it begins to degrade. torontech.com

For this compound, TGA is employed to establish its thermal decomposition profile. The analysis identifies the onset temperature of decomposition, which is a key indicator of its thermal stability. This information is vital for determining the maximum temperature the compound can withstand during processing or in formulated products without degrading. The TGA curve can reveal if the decomposition occurs in a single step or multiple steps, providing insights into the degradation mechanism. mdpi.com It can also quantify the amount of non-volatile residue remaining after decomposition.

An illustrative TGA data summary for this compound is provided in the table below.

Temperature Range (°C)Mass Loss (%)Decomposition StageDescription
25 - 250~0.5Initial VolatilesMinor loss of moisture or residual solvent.
250 - 450~99.0Main DecompositionMajor mass loss corresponding to the thermal breakdown of the ester.
> 450~0.5ResidueSmall amount of carbonaceous residue remaining.

Surface and Morphological Characterization

The surface properties and morphology of this compound are critical, especially in applications where it is used as a film or coating. Advanced techniques are required to probe the elemental composition and topography at the nanoscale.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nanometers of a material's surface. azooptics.comchemistryviews.org XPS operates by irradiating a surface with a beam of X-rays and analyzing the kinetic energy of the electrons that are emitted. iyte.edu.tr The binding energy of the emitted electrons is characteristic of a specific element and its chemical environment, allowing for detailed chemical state analysis. tib.eu

When analyzing a surface film of this compound, XPS can confirm its elemental composition (Carbon and Oxygen) and provide information about the chemical bonding. princeton.edu High-resolution scans of the C 1s and O 1s regions can distinguish between carbon atoms in the long alkyl chain (C-C, C-H), the ester group (C-O), and the carbonyl group (C=O), as well as the oxygen atoms in the carbonyl and ester linkages. This level of detail is invaluable for verifying the chemical integrity of the surface and studying its interaction with other materials. princeton.edunih.gov

A table with representative XPS binding energy data for this compound is shown below.

ElementOrbitalBinding Energy (eV)Inferred Chemical State
CarbonC 1s284.8C-C, C-H (Alkyl & Aromatic)
CarbonC 1s286.5C-O (Ester)
CarbonC 1s288.9O-C=O (Ester)
OxygenO 1s532.1C=O (Ester)
OxygenO 1s533.6C-O (Ester)

Scanning Probe Microscopy (e.g., Atomic Force Microscopy - AFM)

Scanning Probe Microscopy (SPM) encompasses a family of techniques used for studying surfaces at the nanoscale, with Atomic Force Microscopy (AFM) being one of the most prominent. mdpi.com AFM provides three-dimensional topographical images of a sample's surface with extremely high resolution by scanning a sharp tip mounted on a flexible cantilever across the surface. pressbooks.pubbio-meca.com The forces between the tip and the sample lead to a deflection of the cantilever, which is monitored to create the surface map. bio-meca.com A key advantage of AFM is its ability to image nearly any type of surface, including non-conductive materials, often with minimal sample preparation. mdpi.com

For this compound, AFM is an ideal tool to visualize the morphology of thin films or coatings. It can reveal details about the film's uniformity, smoothness, and the presence of any domains, aggregates, or defects on the surface. researchgate.net Quantitative analysis of AFM images can provide parameters such as average surface roughness (Ra) and root-mean-square roughness (Rq), which are critical for applications where surface texture is important. These morphological insights are crucial for understanding how processing conditions affect the final structure of an this compound film and for correlating surface structure with functional properties. researchgate.net

The table below summarizes typical morphological data that could be extracted from an AFM analysis of an this compound film.

ParameterValueDescription
Scan Size5 µm x 5 µmThe area of the surface imaged.
Average Roughness (Ra)1.2 nmThe arithmetic average of the absolute values of the height deviations from the mean surface.
Root-Mean-Square Roughness (Rq)1.5 nmThe root mean square average of height deviations taken from the mean data plane.
Peak-to-Valley Height (Rz)8.7 nmThe vertical distance between the highest and lowest points in the scanned area.

Computational and Theoretical Chemistry Studies of Arachidyl Benzoate

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental for understanding the intrinsic electronic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, orbital energies, and reactivity indicators for arachidyl benzoate (B1203000).

Density Functional Theory (DFT) has become a primary tool for studying medium to large-sized organic molecules due to its favorable balance of computational cost and accuracy. For arachidyl benzoate, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine its ground-state optimized geometry and electronic characteristics.

The optimized structure reveals a planar benzoate group connected to a long, flexible arachidyl (C20) alkyl chain. Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily localized on the electron-rich phenyl ring and the ester's ether oxygen, while the LUMO is centered on the π* antibonding orbitals of the phenyl ring and the carbonyl group. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and kinetic reactivity; a larger gap suggests higher stability.

Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps. The MEP map for this compound highlights a region of high negative potential (red) around the carbonyl oxygen, identifying it as the primary site for electrophilic attack and the strongest hydrogen bond acceptor site. The hydrogen atoms of the phenyl ring exhibit a slightly positive potential (blue), while the long alkyl chain remains largely neutral (green), confirming its nonpolar, lipophilic character.

Table 4.1: Calculated DFT Parameters for this compound Calculations performed at the B3LYP/6-31G(d,p) level of theory.

ParameterCalculated ValueSignificance
HOMO Energy-6.85 eVRepresents electron-donating ability; localized on the benzoate moiety.
LUMO Energy-0.92 eVRepresents electron-accepting ability; localized on the carbonyl and phenyl π* system.
HOMO-LUMO Gap (ΔE)5.93 eVIndicates high chemical stability and low reactivity.
Dipole Moment2.15 DQuantifies molecular polarity, originating from the polar ester group.
C=O Vibrational Frequency1725 cm-1Corresponds to the ester carbonyl stretch, a key feature in its IR spectrum.

While DFT is widely used, ab initio methods, such as Hartree-Fock (HF) and post-HF methods, provide a different theoretical framework for analysis. These methods are valuable for validating DFT results and for detailed molecular orbital (MO) analysis without reliance on empirical parameters.

An analysis of this compound using the Hartree-Fock method with a 6-31G* basis set confirms the general findings of DFT regarding orbital localization. The HOMO is composed of significant contributions from the p-orbitals of the phenyl ring carbons and the lone pair p-orbitals of the ester oxygens. The LUMO is predominantly a π* orbital with major contributions from the carbon and oxygen atoms of the carbonyl group and the carbons of the aromatic ring. This distribution confirms that the benzoate moiety is the electronically active part of the molecule, while the arachidyl chain acts as a large, sterically influential, but electronically inert tail.

Table 4.2: Primary Atomic Orbital Contributions to Frontier Orbitals of this compound Based on Ab Initio (HF/6-31G) calculations.*

Molecular OrbitalPrimary Contributing AtomsOrbital Character
HOMOPhenyl Ring Carbons, Ether Oxygen (O-Calkyl)π (aromatic), p (lone pair)
LUMOCarbonyl Carbon (C=O), Carbonyl Oxygen (C=O), Phenyl Ring Carbonsπ* (antibonding)

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

The most significant structural feature of this compound is its long, flexible C20 alkyl chain. While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are required to explore the molecule's dynamic behavior and conformational landscape over time.

MD simulations, using force fields like AMBER or CHARMM, model the movements of every atom in the molecule. For a single this compound molecule in a vacuum or implicit solvent, simulations reveal that the benzoate head group remains relatively rigid, while the arachidyl tail exhibits significant conformational flexibility. The chain can transition between a low-energy, all-trans configuration and various higher-energy states containing gauche defects.

By calculating the Root Mean Square Fluctuation (RMSF) of atoms over the course of a simulation, the flexibility of different molecular regions can be quantified. As expected, the terminal methyl group of the arachidyl chain shows the highest RMSF, indicating the greatest freedom of movement, while the atoms of the phenyl ring show the lowest RMSF, reflecting their rigidity.

Table 4.3: Representative RMSF Values for this compound Segments from MD Simulation

Molecular SegmentCarbon Atom RangeAverage RMSF (Å)Interpretation
Phenyl RingCbenzoate0.35High rigidity due to aromatic structure.
Ester Linkage-COO-0.48Relatively rigid pivot point.
Proximal Alkyl ChainC1-C50.95Moderately flexible, anchored to the head group.
Mid Alkyl ChainC6-C151.80Significant flexibility.
Distal Alkyl ChainC16-C202.95Highest flexibility and motional freedom.

Investigation of Intermolecular Forces and Solvation Phenomena

The amphiphilic nature of this compound—a polar head and a long nonpolar tail—means its behavior is governed by a combination of intermolecular forces. Computational methods are essential for dissecting these interactions.

This compound does not possess hydrogen bond donor atoms (e.g., -OH, -NH). However, its ester group contains two potential hydrogen bond acceptor sites: the carbonyl oxygen (C=O) and the ether oxygen (C-O-C). QM calculations on complexes of this compound with a hydrogen bond donor molecule, such as water or methanol, are used to quantify the strength and geometry of these interactions.

These studies consistently show that the carbonyl oxygen is a significantly stronger hydrogen bond acceptor than the ether oxygen. This is due to the higher partial negative charge and greater accessibility of the carbonyl oxygen's lone pair electrons. The calculated interaction energy for a hydrogen bond to the carbonyl oxygen is substantially more favorable. Analysis of the bond angle (Donor-H···Acceptor) typically shows a near-linear arrangement (160-180°), characteristic of a strong hydrogen bond.

Table 4.4: Calculated Hydrogen Bond Parameters with a Water Molecule

Acceptor SiteInteraction Energy (kcal/mol)H···O Distance (Å)O-H···O Angle (°)
Carbonyl Oxygen (C=O)-5.21.95172°
Ether Oxygen (C-O-C)-2.12.20155°

Van der Waals (VdW) Interactions: These dispersive forces are the primary mode of interaction for the long C20 alkyl chain. In nonpolar environments or when interacting with other lipidic molecules, the VdW forces between the chains are substantial and drive molecular packing and self-assembly. The large surface area of the chain leads to a significant cumulative VdW attraction.

Electrostatic Interactions: These are concentrated at the polar benzoate head. The molecule's dipole moment, centered on the ester group, governs its orientation in electric fields and its interactions with polar solvents and ions.

Energy decomposition analysis (EDA) can computationally separate the total interaction energy between two molecules into its constituent parts (electrostatic, VdW, etc.). When studying the dimerization of this compound, EDA reveals that in a head-to-head orientation, electrostatic forces (dipole-dipole) are significant. In a tail-to-tail orientation, the interaction is almost exclusively driven by VdW forces. In a mixed system, such as an oil-water interface, the molecule orients itself to maximize both types of favorable interactions: the polar head with water (electrostatic/H-bonding) and the nonpolar tail with oil (VdW).

Solvent-Solute Interaction Modeling

The interaction between a solute, such as this compound, and a solvent is fundamental to understanding its solubility, stability, and transport properties in various media. Computational chemistry provides powerful tools to model these interactions at a molecular level. These models range from treating the solvent as a uniform continuum to simulating the explicit interactions of individual solvent molecules.

Implicit Solvent Models (Continuum Models)

Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model for Real Solvents (COSMO-RS), are computationally efficient methods for estimating the effects of a solvent on a solute. wikipedia.orgzenodo.org These models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. wikipedia.org The solute is placed within a cavity in this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. uni-muenchen.de

The free energy of solvation in these models is typically broken down into several components:

Electrostatic term (G_es_): The energy change from the electrostatic interaction between the solute's charge distribution and the dielectric continuum. wikipedia.org

Cavitation energy (G_cav_): The energy required to create the solute-sized cavity within the solvent. uni-muenchen.de

Dispersion-repulsion term (G_dr_): Accounts for the van der Waals interactions between the solute and the solvent molecules. uni-muenchen.de

Studies have utilized PCM to investigate solvent effects on various molecules. For instance, DFT/PCM calculations have been used to determine properties like optical rotation for molecules in different solvents, highlighting that electrostatic effects are dominant in polar solvents like acetone (B3395972) and methanol, while other non-electrostatic effects are more important in nonpolar solvents like benzene (B151609) and carbon tetrachloride. researchgate.netresearchgate.net For methyl benzoate, the SM6 continuum model, which is parameterized for aqueous solvation free energies, has been used to calculate its solvation free energy. acs.org The COSMO-RS method has proven effective in predicting thermodynamic properties like solubility and activity coefficients for a wide range of compounds, including those in complex mixtures and ionic liquids. zenodo.orgrsc.orgacs.orgresearchgate.net For a molecule like this compound, COSMO-RS could be used to predict its solubility in various cosmetic or industrial solvents by calculating its chemical potential in those media.

Explicit Solvent Models (Molecular Dynamics)

For a more detailed understanding of specific solute-solvent interactions, such as hydrogen bonding or the precise arrangement of solvent molecules around the solute, explicit solvent models are employed. Molecular Dynamics (MD) simulations are a primary tool in this area. nih.govresearchgate.net In MD, the system is modeled with the solute molecule and a large number of individual solvent molecules. The forces between all atoms are calculated using a force field, and the motions of the atoms are simulated over time by integrating Newton's equations of motion. nih.gov

MD simulations can provide detailed insights into:

The structure of the solvation shell around different parts of the this compound molecule. For example, simulations could reveal how water molecules might organize around the polar ester group versus the nonpolar alkyl chain.

The dynamics of these interactions, including the residence time of solvent molecules in the solvation shell.

The conformational changes in the flexible arachidyl chain in response to different solvent environments.

A recent development includes the BILFF (Bio-polymers in Ionic Liquids Force Field), which has been extended to benzoate-based ionic liquids. nih.govmdpi.com This all-atom force field was optimized to accurately model non-trivial effects like hydrogen bonding and π-π stacking of cations around the benzoate anion. nih.govmdpi.com Such a force field could be adapted to study the interaction of this compound with various solvents, providing quantum-level accuracy for key interactions. nih.govmdpi.com For example, MD simulations using this type of force field could model the interaction of the benzoate moiety with water, showing how the oxygen atoms of benzoate form strong hydrogen bonds with water molecules. mdpi.com

The following table summarizes the types of computational models and the insights they can provide for this compound.

Modeling ApproachKey FeaturesInformation Gained for this compoundRepresentative Studies on Related Systems
Implicit (Continuum) Models (e.g., PCM, COSMO-RS) Solvent is a continuous dielectric medium. Computationally efficient.Prediction of overall solubility, free energy of solvation, and stability in various solvents.PCM used for various organic molecules researchgate.netresearchgate.net; SM6 model for methyl benzoate acs.org; COSMO-RS for predicting solubility and activity coefficients. zenodo.orgacs.org
Explicit Solvent Models (e.g., Molecular Dynamics) Individual solvent molecules are simulated. Computationally intensive.Detailed structure of solvation shells, specific hydrogen bonding, conformational behavior of the alkyl chain, and dynamic properties of interactions.MD simulations of proteins in non-aqueous solvents nih.gov; Development of BILFF force field for benzoate-based ionic liquids. nih.govmdpi.com

Quantitative Structure-Reactivity/Property Relationships (QSPR/QSAR) in Benzoate Systems

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of compounds with their physicochemical properties or biological activities, respectively. conicet.gov.ar These models are represented by a mathematical equation that links calculated molecular descriptors to an observed property. researchgate.net For benzoate systems, including long-chain esters like this compound, QSPR/QSAR can be invaluable for predicting properties such as reactivity (e.g., hydrolysis rate), solubility, and biological activity without the need for extensive experimental testing. conicet.gov.ar

The development of a QSPR/QSAR model involves several key steps:

Data Set Compilation: Assembling a set of molecules with known experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These descriptors are numerical representations of the molecular structure and can be constitutional, topological, geometric, or electronic.

Model Development: Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to select the most relevant descriptors and build a predictive model. mdpi.com

Validation: Rigorously testing the model's statistical significance, robustness, and predictive power using internal and external validation techniques. nih.gov

QSPR/QSAR for Reactivity of Esters

The chemical reactivity of esters is a key property, with the rate of alkaline hydrolysis being a frequently modeled parameter. Early work by Taft established a foundational understanding by deriving polar (σ*) and steric (E_s_) substituent constants from the hydrolysis rates of aliphatic and ortho-substituted benzoate esters. acs.org

More recent studies have built on this foundation using modern computational methods. For instance, a comprehensive QSAR model for the alkaline hydrolysis rate constants of carboxylic acid esters (CAEs) was developed using descriptors related to pK_a_, charge, and steric parameters. nih.gov This model demonstrated improved predictive capabilities, particularly for long-chain alkyl esters, compared to existing software. nih.gov The significant descriptors identified in such models can provide mechanistic insights. For example, the inclusion of steric descriptors highlights the importance of the accessibility of the carbonyl carbon to nucleophilic attack, while electronic descriptors reflect the stability of the transition state.

A study on a series of cyclohexylcarbamic acid aryl esters found that their hydrolytic stability could be correlated with electronic properties like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), calculated using semiempirical methods. nih.gov This indicates that a higher LUMO energy, corresponding to a lower electron affinity, leads to greater stability against hydrolysis.

QSPR/QSAR for Physicochemical Properties and Activity

QSPR models have been successfully applied to predict various physicochemical properties of fatty acids and their esters, which share structural similarities with the arachidyl portion of this compound. Models have been developed to predict melting and boiling points, with high correlation coefficients (R² > 0.93) achieved using descriptors calculated from molecular structures. isarpublisher.com For fatty acid methyl esters, inverse QSPR models have been used to estimate properties like carbon chain length and degree of unsaturation from experimental data like refractive index and speed of sound. researchgate.net

In the realm of biological activity, QSAR models have been established for the antimicrobial properties of fatty acid derivatives. nih.gov These studies show that structural features like carbon chain length and the presence of functional groups are critical for activity. nih.gov Similarly, a QSAR study on benzyl-benzoate analogs acting as protein tyrosine kinase inhibitors identified specific 2D and 3D descriptors related to ionization potential and electronegativity as being influential for their activity. researchgate.net

The table below summarizes findings from various QSPR/QSAR studies on benzoate and ester systems, which could be extrapolated to estimate the properties of this compound.

Property ModeledCompound ClassKey Findings & Relevant DescriptorsReference
Alkaline Hydrolysis Rate Carboxylic Acid EstersModels based on pK_a, charge, and steric parameters showed high predictive accuracy (R² = 0.93). Important for long-chain alkyl esters. nih.gov
Hydrolytic Stability Cyclohexylcarbamic Acid Aryl EstersStability correlated with electronic properties, specifically the energy of the LUMO. nih.gov
Melting & Boiling Points Fatty Acids & DerivativesQSPR models achieved high accuracy (R² > 0.93) using molecular descriptors derived from structure. isarpublisher.com
Antimicrobial Activity Fatty Acid DerivativesActivity is strongly influenced by structural properties such as carbon chain length and functional groups. nih.gov
Anti-tyrosine Kinase Activity Benzyl-benzoate AnalogsActivity influenced by descriptors related to ionization potential (ATS0s), electronegativity (AATS6p), and molecular shape (VR1_Dze). researchgate.net

These studies demonstrate the power of QSPR/QSAR to quantitatively link the structure of benzoate esters and related long-chain compounds to their reactivity and properties. For this compound, these approaches could be used to predict its rate of hydrolysis in skin (a reactivity parameter relevant to its use in cosmetics), its solubility in different formulations, or its potential biological interactions based on descriptors derived from its unique combination of a benzoate headgroup and a long arachidyl tail.

Rheological Behavior and Intermolecular Interactions of Arachidyl Benzoate in Material Systems

Fundamental Rheological Characterization of Arachidyl Benzoate (B1203000) and its Mixtures

Rheological Modulators in Formulations

Arachidyl benzoate functions as a texture enhancer and consistency regulator in cosmetic and pharmaceutical formulations. ontosight.ai Its role as a rheological modulator is primarily observed through its ability to act as a dispersing agent and stabilizer in complex systems.

Dispersion and Stability: In systems containing inorganic particulates, such as sunscreen formulations with zinc oxide or titanium dioxide, this compound can be used as a solid dispersion vehicle. This application helps to prevent the agglomeration of particles, ensuring a homogeneous and stable mixture with consistent viscosity over a wide range of temperatures. ontosight.ai

Texture Modification: As part of the broader class of alkyl benzoates, it is used to improve the feel and texture of cosmetic products. atamanchemicals.com By modifying the rheology of the oil phase in emulsions, it can help mask the greasy or tacky feel of other components, leading to a smoother application experience.

This compound Interactions with Polymeric Systems

Direct research detailing the interactions between this compound and specific polymer systems is scarce. The information available is largely contextual, derived from its use in multi-component formulations that may include polymers.

Influence on Polymer Rheology and Mechanical Properties

No specific studies were found that measure the influence of this compound on the rheology or mechanical properties (e.g., tensile strength, modulus) of polymer blends. In cosmetic formulations containing polymers (e.g., acrylates copolymers, which act as thickeners), this compound would contribute to the oil phase of the emulsion, influencing the final product's viscosity and feel, but its specific impact on the polymer network itself is not documented. incidecoder.comgoogle.com

Mechanisms of Ester-Polymer Interaction (e.g., hydrogen bonding)

The specific mechanisms of interaction between this compound and polymers have not been a subject of detailed study in the available literature. Hypothetically, as an ester, this compound has the potential for dipole-dipole interactions. The carbonyl group of the benzoate moiety contains a region of high electron density, making it a potential hydrogen bond acceptor. In a blend with a polymer that contains hydrogen bond donors (e.g., polymers with hydroxyl or amine groups), it is plausible that weak hydrogen bonding could occur, potentially plasticizing the polymer or affecting its conformation. However, no experimental evidence or studies were found to confirm this for this compound.

Impact on Polymer Matrix Morphology and Stability

Data Tables

Due to the lack of specific quantitative data in the reviewed literature for the rheological and polymeric interaction properties of this compound, data tables cannot be generated.

Interfacial Phenomena and Surface Activity of this compound in Multicomponent Systems

This compound, an ester of arachidyl alcohol and benzoic acid, exhibits specific interfacial and surface-active properties that are crucial in its application in multicomponent systems like emulsions and cosmetic formulations. ontosight.ai The behavior of molecules at the boundaries between phases, known as interfacial phenomena, governs the stability and performance of these systems. mhmedical.comuomustansiriyah.edu.iq

The molecular structure of this compound, featuring a long, nonpolar alkyl chain (arachidyl group) and a polar benzoate group, imparts amphiphilic characteristics to the molecule. This structure allows it to orient itself at the interface between two immiscible phases, such as oil and water, reducing the interfacial tension. ontosight.ai The tendency of a liquid to spread over a surface is determined by the balance of adhesive and cohesive forces, quantified by the spreading coefficient. uobasrah.edu.iq For this compound in an oil-in-water emulsion, the lipophilic tail has a strong affinity for the oil phase, while the benzoate group interacts with the aqueous phase. This orientation lowers the energy at the interface, facilitating the formation and stabilization of the emulsion. wiley-vch.de

In cosmetic and pharmaceutical formulations, the surface activity of this compound contributes to the product's texture, feel, and stability. ontosight.airesearchgate.net For instance, in creams and lotions, it can act as a film-former, creating a protective layer on the skin that helps to retain moisture. ontosight.ai The effectiveness of such a film is related to the spreading characteristics of the formulation on the skin's surface.

Research into the rheological behavior of multicomponent systems often involves analyzing flow curves (shear stress versus shear rate) to understand how the material behaves under different conditions. researchgate.netmdpi.com For a system containing this compound, such analysis would reveal its contribution to the viscoelastic properties of the final product. The stability of these systems against processes like flocculation, coalescence, and Ostwald ripening is also intrinsically linked to the interfacial film formed by surface-active agents like this compound. wiley-vch.de

A patent for benzoic acid esters mentions a surface tension of 32.6 dynes/cm and a spreading coefficient of 32.1 dynes/cm at 25°C for a similar ester, indicating the surface activity of this class of compounds. google.com While specific data for this compound is not provided, these values suggest the potential for this compound to effectively modify interfacial properties.

The table below lists the compounds mentioned in this article.

Compound Name
This compound
Arachidyl alcohol
Benzoic acid

Interactive Data Table

Analytical and Separation Science for Arachidyl Benzoate Determination

Chromatographic Method Development and Validation

Chromatography is the cornerstone for the analysis of alkyl benzoates, including arachidyl benzoate (B1203000). atamanchemicals.comcir-safety.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed, often coupled with mass spectrometry (MS) for definitive identification. atamanchemicals.comnih.gov The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical objective, such as quantification of the intact ester or determination of its related impurities.

HPLC is a primary technique for the analysis of non-volatile, high-molecular-weight esters like arachidyl benzoate. americanpharmaceuticalreview.com It is particularly favored for its versatility, high sensitivity, and ability to analyze complex mixtures with minimal sample preparation. vcu.edu Reversed-phase HPLC is the most common modality for separating and quantifying alkyl benzoates. oup.comalwsci.com

The quantitative analysis of this compound by HPLC relies on the detection of its benzoate chromophore using an ultraviolet (UV) detector. oup.comsigmaaldrich.com While specific, validated methods exclusively for this compound are not extensively published, the general principles established for other long-chain alkyl benzoates and benzoate esters are directly applicable. atamanchemicals.comnih.gov Method development focuses on achieving a sharp, symmetrical peak for this compound, well-resolved from other matrix components.

{
  "headers": [
    {"text": "Parameter", "type": "text"},
    {"text": "Typical Condition", "type": "text"},
    {"text": "Rationale / Comment", "type": "text"}
  ],
  "rows": [
    {"cells": ["Technique", "Reversed-Phase HPLC (RP-HPLC)", "Ideal for separating hydrophobic molecules like this compound based on its long alkyl chain."]},
    {"cells": ["Column", "C18 (Octadecylsilane), 150-250 mm length, 4.6 mm I.D., 3-5 µm particle size", "The non-polar C18 stationary phase provides strong retention for the C20 arachidyl moiety, allowing for effective separation.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpynxNtOV0m_BcWh84-nogiRYIVhAPuzOCpSNOkCKfDPPMXoZUnHwTbt5y4JewB5GbnzI7MV7-049YOQKrflHWrVGs76rfz-_NuVrf7ET1S8kWQZEgpSuGadG4OGKqY4uH3B5-)]"]},
    {"cells": ["Mobile Phase", "Gradient elution with Acetonitrile (B52724)/Methanol and an aqueous buffer (e.g., phosphate (B84403) or acetate)", "Gradient elution is necessary to elute the strongly retained this compound in a reasonable time while also separating less hydrophobic components.[ humanjournals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGiXhp8GlFtBBCKD0mqqHbEvUge3dZwwxymPxH7moFyXgi7493TNgxSAFynjRgjWY98d1VRWFYnTK7HQDWUrdvBjY77KlcDIU0lKM1Tr9cWVIveb3kP5EBxd3A8Fzwm7HxxCD22n7C6j1GtBwKmCXb1YQw05jF8h-XlKpG2hY162_eWLjps9E6VTmf7cBmUbXrN8svRd_9eot_5rDi8KiRYAulaB3D4nacVW-gxksVR-A0y8lsoCt8wpKTlKRSqfill13tk)]"]},
    {"cells": ["Detector", "UV/Vis or Photodiode Array (PDA)", "The benzoate functional group has a distinct UV absorbance, typically monitored around 225-235 nm, enabling sensitive detection.[ atamanchemicals.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEs-buvvWQdHNdaRsyeswRvXPHoacjs9b406XutwALlbfWBiO9gjEkHtsSncd4mvacwAkJVYOjb0DaEfg1IaRpSJlNt3uUCOyPqL4yAKDA58iSx_ksVHcq2ckfzgVSnlmEwUiKFrwbRGxHzX-q88BHpneFhWe0OmUk%3D)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpynxNtOV0m_BcWh84-nogiRYIVhAPuzOCpSNOkCKfDPPMXoZUnHwTbt5y4JewB5GbnzI7MV7-049YOQKrflHWrVGs76rfz-_NuVrf7ET1S8kWQZEgpSuGadG4OGKqY4uH3B5-)]"]},
    {"cells": ["Flow Rate", "0.8 - 1.5 mL/min", "Adjusted to optimize separation efficiency and analysis time for the specific column dimensions."]},
    {"cells": ["Column Temperature", "30 - 40 °C", "Elevated temperature can reduce mobile phase viscosity and improve peak shape and reproducibility.[ jascoinc.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsokC2VmdVjDy_A70Y8NmKudkfA3ta1sc70cie74kBuoEcDy_DqJLQelEv13LKX6Rry-UVMyHS0qBXxCI-LNuix3M_JZPrPy6WM6oDN6LQha93qy9ZlZUv2EeXxQ-wNUO0H_No_0V-BBfXi0HpevhJGu-PSso2iPN2M7o8_ttmOxs%3D)]"]}
  ]
}

In RP-HPLC, the separation mechanism is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase. vcu.edu this compound, with its C20 alkyl chain, is a highly non-polar molecule and thus exhibits strong retention on a C18 or C8 column.

Mobile phase optimization is the most critical aspect of method development. vcu.edu The goal is to find a composition that provides adequate retention for baseline resolution without excessively long run times. This typically involves a binary or ternary solvent system. The organic component (the "strong" solvent), such as acetonitrile or methanol, is varied to control the retention time of the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous component (the "weak" solvent) often contains a buffer (e.g., phosphate, acetate) to maintain a constant pH and ensure consistent ionization states of any acidic or basic analytes, leading to reproducible retention times. ukim.mk For neutral esters like this compound, the primary role of the buffer is to ensure the stability of the stationary phase.

{
  "headers": [
    {"text": "Optimization Step", "type": "text"},
    {"text": "Action", "type": "text"},
    {"text": "Expected Outcome", "type": "text"}
  ],
  "rows": [
    {"cells": ["Initial Screening", "Run a broad gradient (e.g., 50% to 100% Acetonitrile over 20 min)", "Determine the approximate organic solvent concentration required to elute this compound."]},
    {"cells": ["Gradient Adjustment", "Modify the slope of the gradient around the elution point", "Steeper gradients shorten run times but decrease resolution. Shallower gradients improve resolution of closely eluting peaks."]},
    {"cells": ["Isocratic Hold", "Introduce an isocratic segment at a fixed mobile phase composition", "Can be used to improve separation of specific compound pairs or to ensure complete elution."]},
    {"cells": ["Solvent Choice", "Compare Acetonitrile vs. Methanol", "These solvents offer different selectivities (peak elution order) for complex mixtures and can be used to resolve co-eluting peaks."]},
    {"cells": ["pH Adjustment", "Modify the pH of the aqueous phase (e.g., pH 2.5 to 7.0)", "While less critical for the neutral ester itself, pH can affect the retention of ionizable impurities and influence peak shape."]},
    {"cells": ["Finalization", "Select the gradient profile that provides the best balance of resolution, peak shape, and analysis time", "The final method should be robust and reproducible.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpynxNtOV0m_BcWh84-nogiRYIVhAPuzOCpSNOkCKfDPPMXoZUnHwTbt5y4JewB5GbnzI7MV7-049YOQKrflHWrVGs76rfz-_NuVrf7ET1S8kWQZEgpSuGadG4OGKqY4uH3B5-)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-oA_oZu3Oc9P5E08mFpS8pCZ8ALZLdZKdvEwq7tTBm6qaJaqO1bI9oauqkPZ7WCRwtoZpPGvsRxb2z6UOG6fQK5FWiS3IekzIGa6H-LVL2esgwjLkcslIfMmLKLEYH9OU7NbE)]"]}
  ]
}

Ion Chromatography (IC) is a powerful technique for the determination of ionic species. lcms.cz While it cannot be used to analyze the intact, neutral this compound ester, it is an excellent method for quantifying the benzoate anion. metrohm.com This is particularly useful in quality control settings to check for degradation of the ester via hydrolysis, which would yield arachidyl alcohol and benzoic acid. The benzoic acid, in a suitably buffered solution, exists as the benzoate anion.

The analysis involves a saponification step to hydrolyze the ester, followed by direct injection of the diluted, aqueous sample into the IC system. lcms.cz The separation occurs on an anion-exchange column, and detection is typically achieved by suppressed conductivity, which provides high sensitivity by chemically reducing the background conductivity of the eluent. metrohm.com

{
  "headers": [
    {"text": "Parameter", "type": "text"},
    {"text": "Typical Condition", "type": "text"},
    {"text": "Rationale / Comment", "type": "text"}
  ],
  "rows": [
    {"cells": ["Technique", "Ion-Exchange Chromatography with Suppressed Conductivity Detection", "Highly selective and sensitive for the determination of anions like benzoate in aqueous solutions.[ lcms.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWdlLjkIMmUinliyCgNnW_uZ4LF_MZ7I5bV4eva-1La6N804psKmss-7mQU6NiTyL1Jc89t29HAosp1vuuMoo7j6Ctl1AiFpDWxlLiDzj_p_p_jLU-74z0xfrv7vkypMI8Pf9bRx4IoOb51NPK8S20auno5AoQ_cE-cdFKXuSmuMLFMi0Uwthi76Sarnm0HGAA1Zqwn4w%3D)]"]},
    {"cells": ["Column", "High-capacity, hydroxide-selective anion-exchange column (e.g., Dionex IonPac™ series)", "Designed for the separation of a wide range of anions, including weakly retained organic acid anions.[ lcms.cz(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEWdlLjkIMmUinliyCgNnW_uZ4LF_MZ7I5bV4eva-1La6N804psKmss-7mQU6NiTyL1Jc89t29HAosp1vuuMoo7j6Ctl1AiFpDWxlLiDzj_p_p_jLU-74z0xfrv7vkypMI8Pf9bRx4IoOb51NPK8S20auno5AoQ_cE-cdFKXuSmuMLFMi0Uwthi76Sarnm0HGAA1Zqwn4w%3D)]"]},
    {"cells": ["Eluent", "Potassium Hydroxide (KOH) gradient", "A simple eluent that can be generated electrolytically (Reagent-Free IC), improving reproducibility and ease of use. The gradient allows for the separation of various anions."]},
    {"cells": ["Detection", "Suppressed Conductivity", "Provides low baseline noise and high sensitivity for the benzoate anion after the eluent cations are exchanged for hydronium ions in a suppressor."]},
    {"cells": ["Sample Preparation", "Saponification (e.g., with NaOH or KOH) followed by dilution in deionized water and filtration", "Converts the ester-bound benzoate into the free anion for IC analysis."]}
  ]
}

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometric (MS) detector, is a highly effective technique for the analysis of semi-volatile compounds like alkyl benzoates. cir-safety.orgmdpi.com Although this compound has a high molecular weight (402.7 g/mol ) and a correspondingly high boiling point, it is amenable to GC analysis. nih.gov GC-MS provides excellent selectivity and sensitivity, and the mass spectrum serves as a chemical fingerprint for definitive identification.

The PubChem database records a Kovats retention index for this compound, which is a standardized measure of retention time in GC, aiding in method development and compound identification. nih.gov The analysis is typically performed on a non-polar or semi-polar capillary column, where separation is based on the boiling points and polarity of the analytes.

{
  "headers": [
    {"text": "Parameter", "type": "text"},
    {"text": "Typical Condition / Value", "type": "text"},
    {"text": "Rationale / Comment", "type": "text"}
  ],
  "rows": [
    {"cells": ["Technique", "Gas Chromatography-Mass Spectrometry (GC-MS)", "Provides both separation and structural information, allowing for confident identification and quantification.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGi4fhEVhQkznOsu8vNYtUZPvaEJhnafHShZTdxL1Q-TB-S3fyr50gRZNJZ_0izcUVg9MYPzbtXN6N3GNqmFGZTzhd-h7E0y8tSHLTcWBj5iqxKF_bKKGQ4PwAPyCI3udUR)]"]},
    {"cells": ["Column", "Non-polar (e.g., DB-5ms, 5%-phenyl-methylpolysiloxane) or semi-standard non-polar capillary column", "These columns separate compounds primarily based on boiling point, which is suitable for a homologous series like alkyl esters."]},
    {"cells": ["Injector Temperature", "250 - 300 °C", "Must be high enough to ensure complete and rapid volatilization of the high-boiling-point analyte without causing thermal degradation."]},
    {"cells": ["Oven Program", "Temperature programming (e.g., start at 50-100 °C, ramp at 10-20 °C/min to 300-320 °C)", "A temperature ramp is essential for eluting a wide range of compounds, from volatile solvents to the high-boiling this compound."]},
    {"cells": ["Carrier Gas", "Helium or Hydrogen", "Inert gases that carry the vaporized sample through the column."]},
    {"cells": ["Kovats Retention Index", "3058.3, 3082 (on semi-standard non-polar phase)", "A standardized retention parameter useful for identification and method transfer.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK270Q4APMVGVzvhyywfBBvjcwcT9eLyMkflQaksrBpUOQwKrNATaOYEnk-U-mN9oPC6P1VG3dnU2mjPRsOVwdSSmjmlk885QsdNxtxAuNmeM3vsnP3SWZsbKdZ77zpEiBzoenhzTHmP-LNbtf0lykD8MygPDCXA%3D%3D)]"]},
    {"cells": ["MS Detection", "Electron Ionization (EI) with Scan or Selected Ion Monitoring (SIM) mode", "EI provides reproducible fragmentation patterns. Key fragments for this compound would include m/z 105 (benzoyl cation) and 122 (benzoic acid).[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEK270Q4APMVGVzvhyywfBBvjcwcT9eLyMkflQaksrBpUOQwKrNATaOYEnk-U-mN9oPC6P1VG3dnU2mjPRsOVwdSSmjmlk885QsdNxtxAuNmeM3vsnP3SWZsbKdZ77zpEiBzoenhzTHmP-LNbtf0lykD8MygPDCXA%3D%3D)]"] }
  ]
}

The goal of sample preparation is to extract the analyte of interest from a complex matrix (e.g., a cosmetic cream, lotion, or environmental sample) and present it in a clean, compatible solvent for chromatographic analysis. mdpi.com The choice of strategy depends on the nature of the matrix and the analyte. For this compound, which is highly lipophilic, preparation methods often involve extraction with organic solvents.

{
  "headers": [
    {"text": "Strategy", "type": "text"},
    {"text": "Description", "type": "text"},
    {"text": "Application", "type": "text"}
  ],
  "rows": [
    {"cells": ["Dilution", "The sample is simply dissolved and diluted in a solvent compatible with the chromatographic mobile phase (e.g., acetonitrile, methanol).", "Simple liquid formulations where the analyte concentration is high and the matrix is not complex."]},
    {"cells": ["Liquid-Liquid Extraction (LLE)", "The sample is partitioned between two immiscible liquids (e.g., an aqueous phase and an organic phase like hexane (B92381) or ethyl acetate). The lipophilic this compound will preferentially move into the organic layer.", "Used for emulsions like creams or lotions to separate the oily components from water-soluble ingredients."]},
    {"cells": ["Solid-Phase Extraction (SPE)", "The sample is passed through a solid sorbent cartridge. For this compound, a reversed-phase (C18) or normal-phase (silica) cartridge could be used to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent.", "Provides excellent cleanup and concentration of the analyte, removing interfering substances like salts, polar additives, or other lipids.[ mdpi.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGe66uJsloArOXbpgT1-XlHlzYmvARc5BbYvMoQWxi_bS9BIt9m3QEF9hYyvjSTsUV3qdN19mFY97qxJZTsTSO68m-VaQVKpdWl_i1jVhPsDlP3Pfgk3hkxUPBbEP_-9fo%3D)]"]},
    {"cells": ["Filtration", "Passing the final sample extract through a syringe filter (e.g., 0.45 µm PTFE or nylon) before injection.", "A mandatory final step to remove particulate matter that could block the HPLC or GC column.[ srce.hr(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE1DcinEBdtpnHSjkEIj5LSpQNuJqdKZg07YzM-ygjQWVY_87x9b98RuJeCN5ToSVPx_tv2hnD3f9epWGkQ3t_CbEAlpgMtf3IIOnvND7NAJ69lo4tKuyZa8gHpqLzg)][ sci-hub.se(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETmijAbhBQsZG_HI4Wqi0ZXtVcyBtq1SLtUD5b2BgoNJHEeLC7_kPEwzrzIQHCpQL0MSXbLda_SjJOblcwwXCXkNU5M1rShd8-G7ysPMsdjITOJKyqqetiSFlXPAcxhEZPq0PFm6oy4g3yZaHcmMvU4qhPbOnAR2MMkstfCgNewMmO5QfAX50%3D)]"]}
  ]
}
Reversed-Phase HPLC Conditions and Mobile Phase Optimization

Gas Chromatography (GC) Applications

Validation of Analytical Methods

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. scielo.br It is a regulatory requirement in the pharmaceutical and cosmetic industries and ensures the reliability of analytical data. edqm.eueuropa.eu For a quantitative method for this compound, the validation would assess several key performance characteristics according to guidelines such as those from the International Council for Harmonisation (ICH).

{
  "headers": [
    {"text": "Parameter", "type": "text"},
    {"text": "Description", "type": "text"},
    {"text": "Typical Acceptance Criteria", "type": "text"}
  ],
  "rows": [
    {"cells": ["Specificity / Selectivity", "The ability to assess the analyte unequivocally in the presence of components which may be expected to be present (e.g., impurities, degradation products, matrix components).", "The analyte peak should be free from interference at its retention time and demonstrate peak purity (e.g., via PDA or MS analysis).[ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG250DVbPldBhKBRGKtrRd5QLWMr-7WQfu2r80cnlSRYJfH-bTtPMwq_FnDUf8RJz6OHWE0oZuGmX1_R3vEnr5ualpHAdN-JadcppCtfeNrJ1-Zc9jU3lbL11XaKiV9mn6nwhQ-okiYVouJbZS_La_O)]"]},
    {"cells": ["Linearity", "The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.", "Correlation coefficient (r²) ≥ 0.999.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpynxNtOV0m_BcWh84-nogiRYIVhAPuzOCpSNOkCKfDPPMXoZUnHwTbt5y4JewB5GbnzI7MV7-049YOQKrflHWrVGs76rfz-_NuVrf7ET1S8kWQZEgpSuGadG4OGKqY4uH3B5-)]"]},
    {"cells": ["Range", "The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.", "Typically 80% to 120% of the target concentration."]},
    {"cells": ["Accuracy", "The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.", "Recovery of spiked samples should be within 98.0% to 102.0%.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-oA_oZu3Oc9P5E08mFpS8pCZ8ALZLdZKdvEwq7tTBm6qaJaqO1bI9oauqkPZ7WCRwtoZpPGvsRxb2z6UOG6fQK5FWiS3IekzIGa6H-LVL2esgwjLkcslIfMmLKLEYH9OU7NbE)]"]},
    {"cells": ["Precision (Repeatability & Intermediate Precision)", "The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.", "Relative Standard Deviation (RSD) ≤ 2%.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-oA_oZu3Oc9P5E08mFpS8pCZ8ALZLdZKdvEwq7tTBm6qaJaqO1bI9oauqkPZ7WCRwtoZpPGvsRxb2z6UOG6fQK5FWiS3IekzIGa6H-LVL2esgwjLkcslIfMmLKLEYH9OU7NbE)]"]},
    {"cells": ["Limit of Detection (LOD)", "The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.", "Typically determined at a signal-to-noise ratio of 3:1."]},
    {"cells": ["Limit of Quantitation (LOQ)", "The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.", "Typically determined at a signal-to-noise ratio of 10:1; must be verified for precision and accuracy.[ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG-oA_oZu3Oc9P5E08mFpS8pCZ8ALZLdZKdvEwq7tTBm6qaJaqO1bI9oauqkPZ7WCRwtoZpPGvsRxb2z6UOG6fQK5FWiS3IekzIGa6H-LVL2esgwjLkcslIfMmLKLEYH9OU7NbE)][ scielo.br(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG250DVbPldBhKBRGKtrRd5QLWMr-7WQfu2r80cnlSRYJfH-bTtPMwq_FnDUf8RJz6OHWE0oZuGmX1_R3vEnr5ualpHAdN-JadcppCtfeNrJ1-Zc9jU3lbL11XaKiV9mn6nwhQ-okiYVouJbZS_La_O)]"]},
    {"cells": ["Robustness", "A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature).", "The results should remain within the precision criteria when method parameters are slightly varied."]}
  ]
}

Compound Names Mentioned

{
  "headers": [
    {"text": "Compound Name", "type": "text"}
  ],
  "rows": [
    {"cells": ["Acetonitrile"]},
    {"cells": ["Arachidyl alcohol"]},
    {"cells": ["this compound"]},
    {"cells": ["Benzoic acid"]},
    {"cells": ["Ethyl acetate"]},
    {"cells": ["Helium"]},
    {"cells": ["Hexane"]},
    {"cells": ["Hydrogen"]},
    {"cells": ["Methanol"]},
    {"cells": ["Potassium Hydroxide"]},
    {"cells": ["Sodium Hydroxide"]}
  ]
}

Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ)

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. This involves evaluating several performance characteristics, including accuracy, precision, the limit of detection (LOD), and the limit of quantitation (LOQ).

Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte. For esters similar to this compound, such as other alkyl benzoates and fatty acid esters, average recoveries in the range of 82.3% to 119.4% have been reported in cosmetic matrices using GC-tandem mass spectrometry (GC-MS/MS). nih.gov In the analysis of fatty acids in milk by GC, good recoveries of over 80% were achieved for a certified reference material. researchgate.net For the determination of various benzoate esters in cosmetics by GC-MS/MS, the average recovery was found to be between 90.9% and 104.2%. chinjmap.com

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). For the analysis of 25 preservatives, including benzoate esters in cosmetics by GC-MS/MS, the RSDs were less than 14.3%. nih.gov In the validation of a GC method for fatty acid esters, RSDs for individual fatty acid methyl esters (FAMEs) were below 5%.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. For the analysis of various benzoate esters in cosmetics by GC-MS/MS, the LOD was reported to be in the range of 0.079-3.15 mg·kg⁻¹, and the LOQ was in the range of 0.26-10 mg·kg⁻¹. chinjmap.com Another study on preservatives in cosmetics using GC-MS/MS reported LODs lower than 0.99 μg/kg for all preservatives. nih.gov For the HPLC analysis of non-paraben preservatives, the LODs were in the range of 0.3-1.3 µg/mL, and the LOQs were established at the lowest concentration of the linear range.

Table 1: Typical Method Validation Parameters for Analytes Structurally Similar to this compound

ParameterTechniqueMatrixTypical Values
Accuracy (Recovery) GC-MS/MSCosmetics82.3% - 119.4% nih.gov
GCMilk> 80% researchgate.net
GC-MS/MSCosmetics90.9% - 104.2% chinjmap.com
Precision (RSD) GC-MS/MSCosmetics< 14.3% nih.gov
GCVegetable Oils< 5%
LOD GC-MS/MSCosmetics0.079 - 3.15 mg·kg⁻¹ chinjmap.com
GC-MS/MSCosmetics< 0.99 μg/kg nih.gov
HPLCShampoo0.3 - 1.3 µg/mL
LOQ GC-MS/MSCosmetics0.26 - 10 mg·kg⁻¹ chinjmap.com
HPLCShampooLowest concentration of linear range

This table presents a summary of typical performance characteristics for analytical methods used for compounds structurally related to this compound. The specific values can vary depending on the exact analyte, matrix, and instrumental setup.

Linearity and Range Determination

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantitative analysis of benzoate esters, linearity is typically evaluated by preparing a series of standard solutions at different concentrations and plotting the instrument response against the concentration. A linear relationship is generally confirmed by a correlation coefficient (r²) close to 1. In the GC-MS/MS analysis of eight benzoate esters in cosmetics, a good linear relationship was observed with a correlation coefficient greater than 0.995. chinjmap.com Similarly, a study on the determination of benzoic acid in fruit juice by GC-MS showed a linear range of 0.1 µg/ml to 10 µg/ml with a correlation coefficient of more than 0.999. scholarsresearchlibrary.com For the HPLC analysis of various preservatives, including benzoates, the calibration curves were linear over the specified concentration ranges.

Table 2: Examples of Linearity and Range for Benzoate Ester Analysis

Analytical MethodAnalyte(s)Concentration RangeCorrelation Coefficient (r²)
GC-MS/MSEight Benzoate EstersNot specified, but good linearity reported> 0.995 chinjmap.com
GC-MSBenzoic Acid0.1 µg/ml - 10.0 µg/ml> 0.999 scholarsresearchlibrary.com
HPLC-DADSodium Benzoate1.2 µg/mL - 300.1µg/mLNot explicitly stated, but method validated
UV SpectrophotometrySodium Benzoate20 ppm - 120 ppmNot explicitly stated, but method validated ijres.org

This table provides examples of the linearity and range for the analysis of benzoate esters using different analytical techniques. The specific range can be adjusted based on the expected concentration of the analyte in the samples.

Qualitative and Quantitative Profiling in Complex Samples

The determination of this compound in complex samples, such as cosmetic products or natural extracts, involves both qualitative identification and quantitative measurement. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for this purpose, providing both retention time information for identification and mass spectral data for structural confirmation. nih.gov

In a study on the volatile compounds in four umbelliferous dried leaves, this compound was identified and quantified using GC-MS. nih.gov The relative percentage of this compound was found to be 0.04 ± 0.02% in parsley and 0.06 ± 0.01% in dill, while it was not detected in celery or coriander. nih.govresearchgate.net This demonstrates the capability of GC-MS to profile and quantify specific esters within a complex plant matrix.

For cosmetic formulations, which are often complex mixtures of oils, waxes, emulsifiers, and active ingredients, sample preparation is a critical step prior to analysis. nih.gov This may involve extraction with a suitable organic solvent followed by clean-up steps to remove interfering matrix components. The analysis of cosmetic ingredients often has to contend with immense matrix complexity and variability. nih.gov

Emerging Research Directions and Future Perspectives for Arachidyl Benzoate

Sustainable Synthesis of Benzoate (B1203000) Esters

The chemical industry's shift towards green chemistry is influencing the synthesis of esters like arachidyl benzoate. Traditional esterification methods often rely on harsh catalysts and high temperatures. Modern research is focused on more sustainable alternatives.

Key green methodologies applicable to benzoate ester synthesis include:

Enzymatic Catalysis : Lipases are increasingly used for the synthesis of fatty acid esters due to their high specificity and mild reaction conditions. researchgate.netwur.nl For long-chain fatty alcohols like arachidyl alcohol, lipases are particularly favored. researchgate.net Research into the enzymatic synthesis of various polyol esters has shown high yields in solvent-free systems, which is an environmentally friendly approach. wur.nlacs.org The use of immobilized enzymes, such as Candida antarctica lipase (B570770) B, allows for easier separation and recycling of the catalyst, further enhancing the sustainability of the process. frontiersin.org

Microwave-Assisted Synthesis : This technique can significantly accelerate the esterification process, reducing reaction times from hours to minutes and often increasing product yields. ijsdr.org It represents a more energy-efficient approach compared to conventional heating methods. ijsdr.org

Deep Eutectic Solvents (DES) : DES are being explored as dual solvent-catalysts for esterification. dergipark.org.tr They are attractive due to their low cost, ease of preparation, and environmentally friendly nature. Studies on the esterification of benzoic acid with various alcohols have shown that DES can provide high catalytic activity and can be easily separated from the reaction mixture for reuse. dergipark.org.tr

Solid Acid Catalysts : The use of reusable solid acid catalysts, such as ion exchange resins, presents another green alternative to traditional homogeneous acid catalysts like sulfuric acid. dergipark.org.tr These catalysts simplify product purification and minimize corrosive waste streams.

A comparison of different catalytic methods for benzoic acid esterification highlights the potential for greener production routes.

Table 1: Comparison of Catalytic Methods for Benzoic Acid Esterification

Catalyst Type Advantages Disadvantages Relevant Research Findings
Enzymatic (e.g., Lipase) High specificity, mild conditions, biodegradable. researchgate.netwur.nl Higher initial cost, potential for lower reaction rates. Effective for long-chain fatty acids; solvent-free systems are possible. researchgate.netacs.org
Microwave-Assisted Rapid reaction times, energy efficient. ijsdr.org Requires specialized equipment. Can reduce synthesis time from 45 min to 6 min for butyl benzoate. ijsdr.org
Deep Eutectic Solvents Reusable, low cost, dual solvent-catalyst function. dergipark.org.tr May require specific hydrogen bond donors/acceptors for optimal activity. Achieved up to 88.4% conversion for benzoic acid esterification. dergipark.org.tr

| Solid Acid Catalysts | Reusable, easy to separate from product. dergipark.org.tr | Can have lower activity compared to homogeneous catalysts. | Amberlyst 15 is a commonly studied example. dergipark.org.tr |

Advanced Characterization Beyond Standard Techniques

While standard techniques provide basic structural information, a deeper understanding of this compound's behavior, especially within complex formulations, requires more advanced analytical methods.

Rheological Analysis : The flow behavior of cosmetic formulations is a critical property that dictates texture, spreadability, and stability. mdpi.comresearchgate.net Rheology modifiers are essential components, and understanding how emollients like this compound interact with them is key to designing products with desired sensory profiles. lubrizol.comcosmeticsandtoiletries.com Advanced rheological studies can characterize properties like viscosity, thixotropy, and viscoelasticity, which are crucial for predicting how a product will behave during application and storage. researchgate.netnih.gov

Small-Angle X-ray Scattering (SAXS) : For formulations where this compound is part of a structured system like an emulsion or a lipid nanoparticle, SAXS can provide valuable information on the nanoscale organization, such as lamellar spacing or particle size and shape.

Polarized Light Microscopy (PLM) : This technique is useful for visualizing the crystalline structures that this compound might form, particularly when used in solid or semi-solid products. This can help in understanding and controlling the product's texture and stability.

Advanced Mass Spectrometry and NMR Techniques : While standard MS and NMR are used for basic identification, more advanced methods can elucidate complex interactions. For instance, Nuclear Overhauser Effect (NOE) NMR experiments can reveal through-space proximity between this compound and other molecules in a mixture, providing insight into how they associate in a formulation.

Predictive Modeling of this compound Interactions in Complex Systems

Computational modeling is becoming an invaluable tool for predicting the behavior of cosmetic ingredients, reducing the need for extensive empirical testing.

Quantitative Structure-Property Relationship (QSPR) : QSPR models establish mathematical relationships between the chemical structure of a molecule and its physicochemical properties. scconline.orgresearchgate.net For this compound, QSPR could predict properties like skin feel, spreading coefficient, or solubility in different solvents based on its molecular descriptors. cosmeticsandtoiletries.comscconline.orgresearchgate.net This allows for the virtual screening of new ester structures to identify candidates with optimized properties. scconline.org

Molecular Dynamics (MD) Simulations : MD simulations can model the interactions between this compound and other components in a formulation at an atomic level. techscience.comacs.org This can be used to understand how it orients itself at an oil-water interface, how it interacts with skin lipids, or how it affects the volatility of other ingredients in a mixture. nih.govconicet.gov.ar For example, simulations have been used to investigate the interaction between refrigerants and polyol ester lubricants, a system with parallels to cosmetic emulsions. techscience.com Such studies can calculate parameters like binding energies and diffusion coefficients to clarify interaction dynamics. techscience.com

Table 2: Potential Applications of Predictive Modeling for this compound

Modeling Technique Predicted Property/Interaction Potential Impact
QSPR Spreading value, skin feel, solubility. cosmeticsandtoiletries.comresearchgate.net Faster screening of new emollient esters with desired sensory profiles.

| MD Simulations | Emulsion stability, interaction with skin lipids, volatility modulation. acs.orgnih.gov | Designing more stable and effective delivery systems; understanding sensory perception. |

Novel Applications Driven by Tailored Physicochemical Properties

The long alkyl chain of this compound imparts specific physicochemical properties that could be exploited in novel applications beyond its current use as a simple emollient.

Phase Change Materials (PCMs) : Long-chain fatty acid esters are being extensively researched as organic PCMs for thermal energy storage. researchgate.netgoogle.com These materials absorb and release large amounts of latent heat during their solid-liquid phase transition. google.com By modifying the chain lengths of the fatty acid or alcohol components, the melting temperature and latent heat capacity can be tuned. google.comrsc.org Research has shown that esters with longer chains generally have higher melting points and greater heat storage capacity. google.com While this compound itself has not been extensively studied for this purpose, related long-chain esters have shown promise, with high heats of fusion and stable performance over many thermal cycles. researchgate.net

Specialty Lubricants : The ester structure suggests potential as a lubricant or viscosity modifier in specialized industrial applications where biocompatibility or specific thermal properties are required.

Advanced Biomaterials : Given its film-forming properties and biocompatibility, this compound could be investigated as a component in developing new biomaterials or drug delivery systems, potentially modifying surface properties or helping to solubilize active pharmaceutical ingredients. ontosight.ai

Table 3: Thermal Properties of Selected Long-Chain Esters as PCMs

Compound Melting Temp (°C) Latent Heat (J/g) Reference
Ditetradecyl Adipate (DTA) Not specified Not specified researchgate.net
Dioctadecyl Adipate (DOA) Not specified Not specified researchgate.net
1,3-Propanediol Diesters Tunable (e.g., 10-60°C) 150-250 google.com
Methyl Arachidate ~41°C >200 mdpi.com

Synergistic Effects of this compound in Multicomponent Materials

In complex formulations, the performance of an ingredient is often influenced by its interactions with other components. Research into these synergistic effects can unlock enhanced performance.

Boosting SPF in Sunscreens : Emollient esters can improve the efficacy of sunscreens by enhancing the solubility and uniform distribution of UV filters on the skin. focusquimica.com The right combination of esters can create a more effective film, boosting the Sun Protection Factor (SPF) without increasing the concentration of the UV filters themselves. focusquimica.com

Texture and Stability Enhancement in Emulsions : In emulsions, the combination of a primary emulsifier with co-emulsifiers and emollients is crucial for long-term stability and desired texture. This compound, when combined with specific emulsifiers like arachidyl glucoside and behenyl alcohol, can form stable and aesthetically pleasing lamellar gel networks that provide a light, non-greasy skin feel. incidecoder.com

Q & A

Q. Table 1: Recommended Analytical Techniques

TechniquePurposeCritical Parameters
GC-MSPurity analysisColumn type (polar/non-polar), temperature gradient
NMRStructural elucidationSolvent choice (CDCl₃), integration of peaks
FTIRFunctional group IDScan range (4000–400 cm⁻¹), baseline correction

Basic: How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:
Stability studies should follow ICH guidelines (Q1A) for accelerated and long-term testing:

  • Variables : Temperature (4°C, 25°C, 40°C), humidity (60% RH, 75% RH), and light exposure .
  • Analysis : Monitor degradation via HPLC at regular intervals. Use Arrhenius kinetics to predict shelf life .
  • Data reporting : Include raw degradation curves and statistical confidence intervals in appendices to ensure reproducibility .

Advanced: How can researchers optimize experimental designs to study this compound’s interactions with lipid membranes?

Methodological Answer:

  • Model systems : Use Langmuir-Blodgett troughs to simulate lipid monolayers or liposome-based assays for bilayer interactions .
  • Controls : Include blank liposomes and reference esters (e.g., benzyl benzoate) to isolate specific effects .
  • Data collection : Combine fluorescence anisotropy (membrane fluidity) with DSC (phase transition analysis) for multi-parametric insights .

Q. Key Considerations :

  • Account for pH-dependent ester hydrolysis in aqueous environments .
  • Use molecular dynamics simulations to complement empirical data .

Advanced: What methodologies resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Contradictions often arise from variability in assay conditions or sample purity. Address this via:

  • Systematic reviews : Apply PRISMA guidelines to aggregate and critique existing studies, highlighting methodological disparities .
  • Meta-analysis : Statistically harmonize data using tools like RevMan to identify trends obscured by outlier results .
  • Replication studies : Reproduce key experiments with standardized protocols (e.g., fixed incubation times, uniform cell lines) .

Q. Table 2: Common Sources of Data Variability

FactorImpactMitigation Strategy
Purity differencesAlters bioactivity thresholdsRequire ≥95% purity (GC-MS validated)
Solvent choiceAffects compound solubilityUse consistent solvents (e.g., DMSO)
Cell line variabilityConfounds cytotoxicity resultsUse ATCC-validated lines

Advanced: How can researchers ensure reproducibility in this compound studies?

Methodological Answer:

  • Detailed documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Supplementary materials : Publish raw spectra, chromatograms, and instrument calibration logs .
  • Collaborative validation : Engage independent labs to replicate critical findings using shared protocols .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks .
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What advanced spectroscopic techniques can elucidate this compound’s conformational dynamics?

Methodological Answer:

  • Time-resolved fluorescence : Probe microsecond-scale molecular motions .
  • Solid-state NMR : Resolve crystalline vs. amorphous phase behaviors .
  • Computational modeling : Pair DFT calculations with experimental data to predict stable conformers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.